molecular formula C10H11NO B174806 2-Methylisoindoline-5-carbaldehyde CAS No. 107834-36-6

2-Methylisoindoline-5-carbaldehyde

Cat. No.: B174806
CAS No.: 107834-36-6
M. Wt: 161.2 g/mol
InChI Key: SITYFAOWUZAFSG-UHFFFAOYSA-N
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Description

2-Methylisoindoline-5-carbaldehyde is an organic compound with the molecular formula C10H11NO. It is a derivative of isoindoline, featuring a methyl group at the second position and an aldehyde group at the fifth position.

Scientific Research Applications

2-Methylisoindoline-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target . For example, some indole derivatives have shown antiviral activity .

Safety and Hazards

The safety and hazards associated with a compound like 2-Methylisoindoline-5-carbaldehyde would likely be determined through safety data sheets and other safety assessments .

Future Directions

The future directions for research on indole derivatives are vast and could include further exploration of their biological activities and therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylisoindoline-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization from solvents like dimethylformamide (DMF) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylisoindoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: 2-Methylisoindoline-5-carboxylic acid.

    Reduction: 2-Methylisoindoline-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylisoindoline-5-carboxylic acid: An oxidized form of the compound.

    2-Methylisoindoline-5-methanol: A reduced form of the compound.

    2-Methylisoindoline-5-bromide: A substituted derivative.

Uniqueness

2-Methylisoindoline-5-carbaldehyde is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-1,3-dihydroisoindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-5-9-3-2-8(7-12)4-10(9)6-11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITYFAOWUZAFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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